

# Physical and chemical characteristics of 5-Methoxy-4-methyl-2-nitroaniline

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## Compound of Interest

Compound Name: 5-Methoxy-4-methyl-2-nitroaniline

Cat. No.: B1422596

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## An In-depth Technical Guide to 5-Methoxy-4-methyl-2-nitroaniline

### Introduction

**5-Methoxy-4-methyl-2-nitroaniline** (CAS No. 106579-00-4) is a substituted nitroaniline compound that serves as a versatile intermediate in organic synthesis.<sup>[1][2]</sup> Its molecular architecture, featuring an aniline core modified with methoxy, methyl, and nitro functional groups, provides multiple reactive sites. This unique combination makes it a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and chemical research sectors.<sup>[2][3]</sup> This guide provides a comprehensive overview of its physical and chemical characteristics, spectroscopic profile, a representative synthesis protocol, and essential safety and handling procedures, designed to support professionals in its application.

### Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. **5-Methoxy-4-methyl-2-nitroaniline** is registered under the CAS number 106579-00-4.<sup>[1][4]</sup> Its structure is defined by a benzene ring substituted with five groups, leading to a specific isomeric arrangement crucial for its reactivity.

- IUPAC Name: 5-methoxy-2-methyl-4-nitroaniline<sup>[1]</sup>
- Synonyms: 5-Amino-4-methyl-2-nitroanisole, Benzenamine, 5-methoxy-2-methyl-4-nitro-<sup>[1]</sup>

- Molecular Formula: C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub> [1][4][5]
- Molecular Weight: 182.18 g/mol [1][5]

Caption: Molecular Structure of **5-Methoxy-4-methyl-2-nitroaniline**.

## Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. The data below has been consolidated from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	106579-00-4	[1][4][6]
Appearance	Yellow to orange crystalline powder	[7] (by analogy)
Melting Point	168-170 °C	[6][8]
Boiling Point	377.3 °C at 760 mmHg	[8]
Density	1.266 g/cm <sup>3</sup>	[8]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.	[9][10] (by analogy)

## Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this exact compound are proprietary, a theoretical analysis based on its structure allows for the prediction of its key spectral features.

## Analytical Workflow

A standard workflow for the characterization of a novel or synthesized batch of **5-Methoxy-4-methyl-2-nitroaniline** would involve a multi-technique approach to confirm both structure and purity.

Caption: Standard workflow for chemical structure verification.

## Predicted Spectral Data

The following table summarizes the expected peaks and signals based on the compound's functional groups and structure.[\[11\]](#)

Technique	Feature	Expected Chemical Shift / Frequency / m/z	Rationale
<sup>1</sup> H NMR	Aromatic Protons	δ 6.5 - 7.5 ppm (2H, singlets)	Protons on the highly substituted aromatic ring.
Amine Protons	δ 4.5 - 5.5 ppm (2H, broad singlet)	-NH <sub>2</sub> protons; signal is broad and can exchange with D <sub>2</sub> O.	
Methoxy Protons	δ 3.8 - 4.0 ppm (3H, singlet)	-OCH <sub>3</sub> group protons.	
Methyl Protons	δ 2.2 - 2.5 ppm (3H, singlet)	Aromatic -CH <sub>3</sub> group protons.	
<sup>13</sup> C NMR	Aromatic Carbons	δ 110 - 160 ppm	Six distinct signals for the carbons of the benzene ring.
Methoxy Carbon	δ 55 - 60 ppm	Carbon of the -OCH <sub>3</sub> group.	
Methyl Carbon	δ 15 - 20 ppm	Carbon of the aromatic -CH <sub>3</sub> group.	
FTIR	N-H Stretch	3300 - 3500 cm <sup>-1</sup> (two bands)	Symmetric and asymmetric stretching of the primary amine (-NH <sub>2</sub> ). <sup>[11]</sup>
C-H Stretch (Aromatic)	~3100 cm <sup>-1</sup>	C-H bonds on the benzene ring.	
C-H Stretch (Aliphatic)	~2950 cm <sup>-1</sup>	C-H bonds in the methyl and methoxy groups.	
C=C Stretch (Aromatic)	1450 - 1600 cm <sup>-1</sup>	Benzene ring skeletal vibrations.	

N-O Stretch (Nitro)	1500 - 1550 $\text{cm}^{-1}$ (asymmetric) & 1300- 1350 $\text{cm}^{-1}$ (symmetric)	Characteristic strong absorptions for the - $\text{NO}_2$ group.	
C-O Stretch	$\sim$ 1250 $\text{cm}^{-1}$ (asymmetric) & $\sim$ 1050 $\text{cm}^{-1}$ (symmetric)	Aryl-alkyl ether linkage.	
Mass Spec	Molecular Ion ( $\text{M}^+$ )	$\text{m/z} = 182$	Corresponds to the molecular weight of the compound. <a href="#">[1]</a>
Key Fragments	$\text{m/z} = 167$ ( $\text{M}-15$ ), 152 ( $\text{M}-30$ ), 136 ( $\text{M}-46$ )	Loss of $-\text{CH}_3$ , loss of - $\text{NO}$ , loss of $-\text{NO}_2$ respectively.	

## Synthesis and Reactivity

### Reactivity Profile

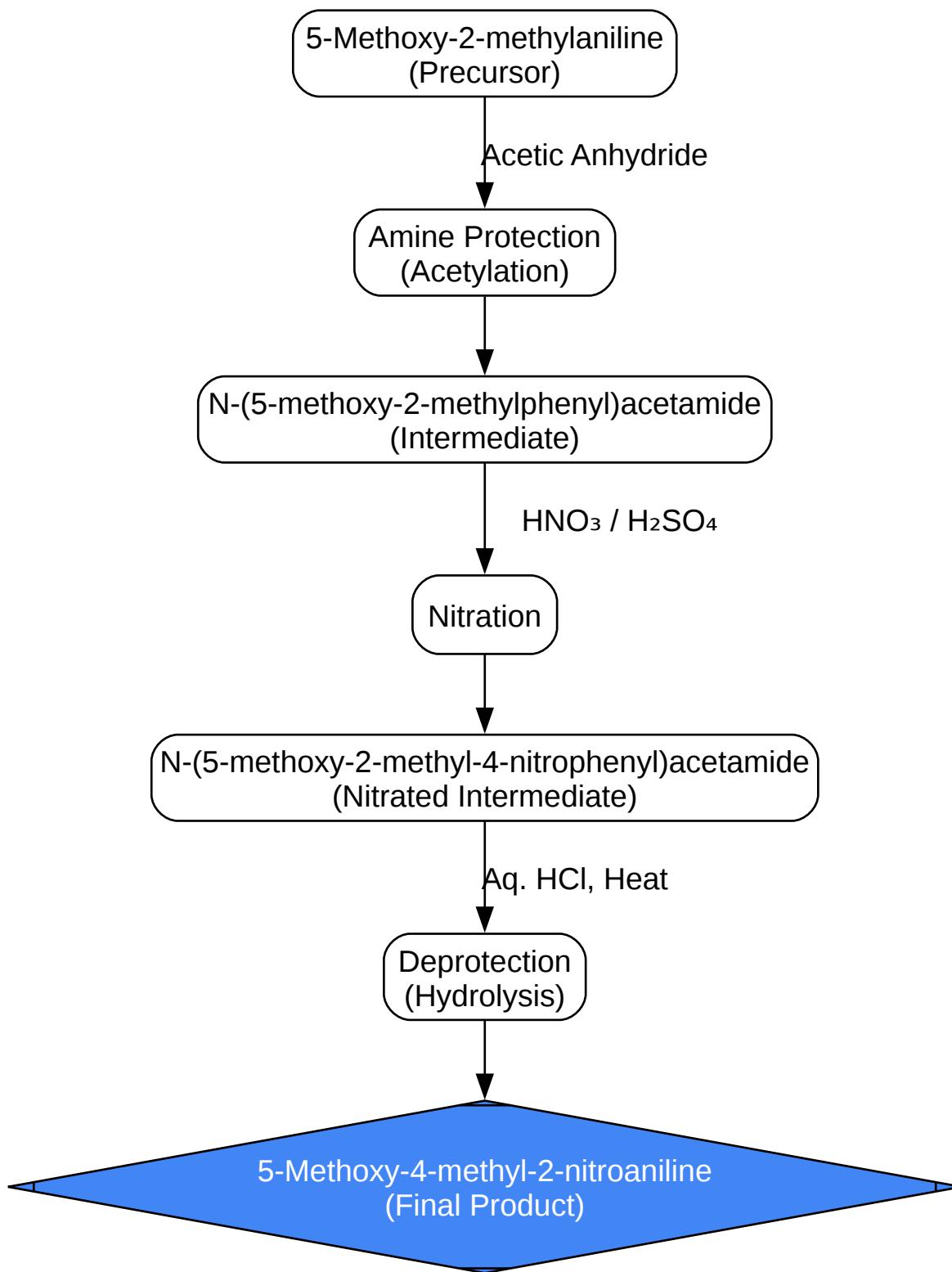
5-Methoxy-4-methyl-2-nitroaniline's reactivity is governed by its three key functional groups:

- Aromatic Amine ( $-\text{NH}_2$ ): This group is nucleophilic and basic. It can be readily acylated, alkylated, and diazotized to form highly reactive diazonium salts, which are precursors to a vast array of other functional groups. The amine group is a strong activating group in electrophilic aromatic substitution, though its influence is modulated by the other substituents.
- Nitro Group ( $-\text{NO}_2$ ): A strong electron-withdrawing group, the nitro functionality deactivates the ring towards electrophilic substitution, particularly at the ortho and para positions relative to itself. Its most significant reaction is reduction, which can be controlled to yield nitroso, hydroxylamino, or amine functionalities, providing a synthetic handle for creating diamine derivatives.
- Methoxy ( $-\text{OCH}_3$ ) and Methyl ( $-\text{CH}_3$ ) Groups: These are electron-donating groups that activate the aromatic ring towards electrophilic substitution. Their positions, along with the

powerful directing effect of the amine, will influence the regioselectivity of further substitution reactions.

## Representative Synthesis Protocol

While a specific published synthesis for **5-Methoxy-4-methyl-2-nitroaniline** is not readily available, a logical and established synthetic route can be designed based on fundamental organic chemistry principles, similar to methods used for related compounds.[\[12\]](#) The following multi-step protocol starts from the commercially available 5-methoxy-2-methylaniline.



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Caption: Proposed synthetic pathway for **5-Methoxy-4-methyl-2-nitroaniline**.

### Step 1: Protection of the Amine Group (Acetylation)

- **Rationale:** The amino group is highly activating and susceptible to oxidation under nitrating conditions. Protecting it as an acetamide moderates its reactivity, prevents unwanted side reactions, and helps direct the incoming nitro group.
- **Procedure:**
  - In a flask equipped with a magnetic stirrer, dissolve 1 equivalent of 5-methoxy-2-methylaniline in glacial acetic acid.
  - Cool the solution to 0-5 °C in an ice bath.
  - Slowly add 1.1 equivalents of acetic anhydride dropwise, maintaining the temperature below 10 °C.
  - After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
  - Pour the reaction mixture into a beaker of ice water to precipitate the product, N-(5-methoxy-2-methylphenyl)acetamide.
  - Collect the solid by vacuum filtration, wash with cold water, and dry.

### Step 2: Nitration of the Protected Intermediate

- **Rationale:** The acetamido group directs the electrophilic nitronium ion ( $\text{NO}_2^+$ ) to the ortho and para positions. In this case, the position para to the acetamido group is the most sterically accessible and electronically favorable, yielding the desired 4-nitro isomer.
- **Procedure:**
  - Carefully add the dried N-(5-methoxy-2-methylphenyl)acetamide from Step 1 to concentrated sulfuric acid at 0-5 °C, ensuring it fully dissolves.
  - Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

- Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0 and 5 °C.
- Stir the mixture at this temperature for 2-4 hours. Monitor the reaction by TLC.
- Once complete, carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
- Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

### Step 3: Deprotection of the Amine (Hydrolysis)

- Rationale: The final step is to remove the acetyl protecting group to regenerate the free amine, yielding the target compound. This is typically achieved by acid- or base-catalyzed hydrolysis.
- Procedure:
  - Suspend the crude N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
  - Heat the mixture to reflux and maintain for 4-6 hours, or until TLC shows the disappearance of the starting material.
  - Cool the reaction mixture to room temperature and then neutralize it carefully by the slow addition of a base, such as aqueous sodium hydroxide, until the pH is ~8-9.
  - The product, **5-Methoxy-4-methyl-2-nitroaniline**, will precipitate as a solid.
  - Collect the product by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

## Safety and Handling

**5-Methoxy-4-methyl-2-nitroaniline** is a hazardous chemical and must be handled with appropriate precautions.[\[1\]](#)

## GHS Hazard Classification

- Flammable Solid[\[1\]](#)
- Acute Toxicity, Oral (Harmful)[\[1\]](#)
- Acute Toxicity, Dermal (Harmful)[\[1\]](#)
- Acute Toxicity, Inhalation (Harmful)[\[1\]](#)
- Skin Irritation[\[1\]](#)
- Serious Eye Irritation[\[1\]](#)

## Safe Handling Protocol

Adherence to a strict safety protocol is mandatory when working with this compound.[\[13\]](#)[\[14\]](#)  
[\[15\]](#)

- Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of dust.[\[8\]](#) Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[\[8\]](#)
  - Eye Protection: Use chemical safety goggles or a face shield.[\[14\]](#)
  - Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.[\[8\]](#)
- Handling Procedures:
  - Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats).
  - Keep away from heat, sparks, and open flames.[\[8\]](#)
  - Avoid contact with strong oxidizing agents, acids, and acid chlorides.[\[14\]](#)
- Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][15]
- Store away from incompatible materials.
- Disposal:
  - Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[8]

## Applications in Research and Drug Development

While specific, large-scale applications for **5-Methoxy-4-methyl-2-nitroaniline** are not widely documented, its structure is analogous to key intermediates used in the synthesis of important pharmaceuticals. For example, substituted 2-nitroanilines are critical precursors for benzimidazole-type drugs, such as proton pump inhibitors like Omeprazole.[12][16]

Its potential utility lies in:

- Scaffold Development: Serving as a starting material for creating libraries of novel compounds for biological screening. The amine provides a point for diversification, while the nitro group can be reduced and subsequently functionalized.
- Dye and Pigment Synthesis: Nitroanilines are classic components in the synthesis of azo dyes.
- Material Science: The polarized nature of the molecule (due to electron-donating and - withdrawing groups) suggests potential exploration in the field of nonlinear optical materials, an area where similar compounds have been investigated.[10]

## Conclusion

**5-Methoxy-4-methyl-2-nitroaniline** is a chemical compound with well-defined physical properties and a predictable, versatile reactivity profile. Its value to the scientific community lies in its potential as a synthetic intermediate for constructing more complex molecular targets. A thorough understanding of its spectroscopic signature, combined with rigorous adherence to safety protocols, enables researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.

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